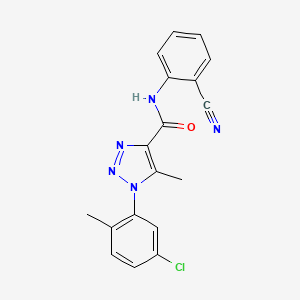

1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(5-Chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-chloro-2-methylphenyl group at position 1, a methyl group at position 5, and a carboxamide linkage to a 2-cyanophenyl moiety. Its synthesis typically involves coupling reactions between triazole carboxylic acid derivatives and substituted anilines, as observed in analogous compounds .

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O/c1-11-7-8-14(19)9-16(11)24-12(2)17(22-23-24)18(25)21-15-6-4-3-5-13(15)10-20/h3-9H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGOGCVEBZJTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.84 g/mol. The presence of the triazole ring is significant as it contributes to the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound exhibited activity against HCT116 (colon cancer), MCF-7 (breast cancer), and others.

- IC50 Values : In various studies, related triazole compounds demonstrated IC50 values ranging from 0.43 µM to 4.76 µM against different cancer cell lines, indicating potent antiproliferative effects .

The mechanisms by which triazole compounds exert their anticancer effects include:

- Induction of Apoptosis : Studies have shown that these compounds can increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways involving caspases .

- Inhibition of Cell Migration : The compounds have been reported to reduce cell migration significantly in assays designed to measure metastatic potential .

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. In vitro studies have demonstrated that certain analogs exhibit strong antifungal activity against phytopathogenic fungi such as Rhizoctonia solani and Fusarium graminearum.

| Compound | Fungal Strain | EC50 (μg/mL) |

|---|---|---|

| 5p | Rhizoctonia solani | 0.18 |

| 5p | Fusarium graminearum | 1.01 |

These findings suggest that modifications in the triazole structure can enhance antifungal efficacy .

Structure-Activity Relationship (SAR)

The biological activities of triazole compounds are often correlated with their structural features. Key observations include:

- Chlorine Substitution : The presence of chlorine atoms in specific positions enhances the antiproliferative activity against cancer cells.

- Triazole Ring Influence : The triazole moiety itself is critical for both anticancer and antifungal activities, suggesting that this heterocyclic structure plays a fundamental role in the bioactivity of these compounds .

Case Studies

Several case studies have illustrated the effectiveness of triazole derivatives:

- Study on HCT116 Cells : A derivative showed an IC50 value of 0.43 µM, significantly more potent than traditional chemotherapeutics like Melampomagnolide B .

- Antifungal Efficacy : In a comparative study, a derivative exhibited strong antifungal activity with EC50 values lower than those reported for established fungicides .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound under investigation has been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of triazole derivatives against resistant strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL, indicating strong potential for therapeutic use in treating infections caused by resistant pathogens .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 4 | Vancomycin |

| Escherichia coli | 8 | Ciprofloxacin |

| Pseudomonas aeruginosa | 2 | Meropenem |

Anticancer Activity

The anticancer potential of this compound is another significant area of research. Triazole derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis.

Case Study : In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, demonstrating its potential as a chemotherapeutic agent. The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. Triazoles have been associated with the modulation of inflammatory pathways.

Case Study : A study published in Pharmacology Reports indicated that treatment with triazole derivatives reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation. This suggests a potential application in treating inflammatory diseases such as arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related triazole and pyrazole derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Substituent Effects on Electronic and Steric Properties

- N-(2-Cyanophenyl): The electron-withdrawing cyano group may influence hydrogen bonding and π-π stacking interactions in biological systems .

- This substitution correlates with altered solubility and bioavailability .

Physicochemical and Spectroscopic Data

- Melting Point: Target Compound: Not explicitly reported, but similar triazole-carboxamides (e.g., 5-methyl-N-(naphthalen-2-yl) analogs) exhibit melting points between 120–180°C . Pyrazole analogs (e.g., 3a–3p) show higher melting points (133–183°C) due to increased crystallinity from planar pyrazole cores .

- NMR Shifts: The target’s ¹H-NMR would feature a singlet for the triazole C5-methyl (~δ 2.66 ppm) and aromatic protons influenced by the 2-cyanophenyl (δ 7.4–8.1 ppm), consistent with triazole derivatives .

Key Structural and Functional Insights

- Role of the 2-Cyanophenyl Group: Enhances binding affinity in kinase inhibitors compared to non-cyano analogs, likely via dipole interactions with catalytic lysine residues .

- Chloro Substituents : Improve metabolic stability by reducing oxidative degradation, as seen in pyrazole derivatives .

- Triazole vs. Pyrazole Cores : Triazoles generally offer better solubility, while pyrazoles provide higher thermal stability .

Research Tools and Methodologies

Q & A

Q. What interdisciplinary approaches integrate omics data to map the compound’s toxicity profile?

- Answer :

- Transcriptomics (RNA-seq) : Identify dysregulated pathways (e.g., oxidative stress response).

- Metabolomics (LC-MS) : Detect altered metabolites (e.g., glutathione depletion).

- Network Pharmacology : Build compound-target-disease networks using STRING or KEGG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.